6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro and fluorophenyl groups, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzonitrile with hydrazine hydrate to form 4-chloro-3-nitrophenylhydrazine. This intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to yield the desired pyrazolo[3,4-d]pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Uniqueness
Compared to similar compounds, 6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits unique properties due to the presence of both chloro and fluorophenyl groups. These substituents enhance its reactivity and potential for forming diverse derivatives. Additionally, the compound’s ability to inhibit specific kinases makes it a valuable candidate for drug development .
Properties
Molecular Formula |
C11H7ClFN5 |
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Molecular Weight |
263.66 g/mol |
IUPAC Name |
6-chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7ClFN5/c12-11-16-9(8-5-14-18-10(8)17-11)15-7-3-1-6(13)2-4-7/h1-5H,(H2,14,15,16,17,18) |
InChI Key |
NMLNPHPQRWZIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2C=NN3)Cl)F |
Origin of Product |
United States |
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